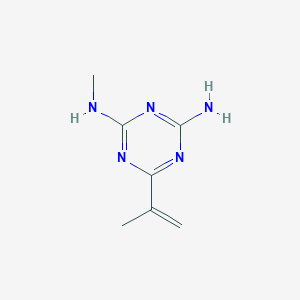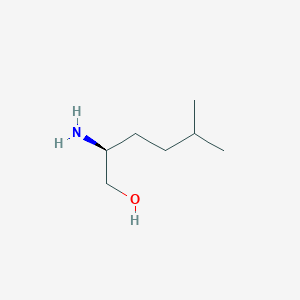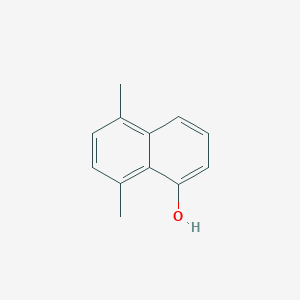
2,7-Dichloro-10-methyl-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloro-10-methyl-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenoxazine derivatives, including 2,7-Dichloro-10-methyl-10H-phenoxazine, typically involves several methods. Common approaches include:
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Reductive Cyclization: This method uses reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method involves palladium-catalyzed N-arylation reactions.
Industrial Production Methods: Industrial production of phenoxazine derivatives often employs large-scale oxidative cyclization and Pd-catalyzed N-arylation due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine oxides, while reduction may produce phenoxazine hydrides .
Applications De Recherche Scientifique
2,7-Dichloro-10-methyl-10H-phenoxazine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in chemotherapy and as an antibiotic.
Industry: It is used in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of 2,7-Dichloro-10-methyl-10H-phenoxazine involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or antitumor effects .
Comparaison Avec Des Composés Similaires
Phenazine: Known for its antimicrobial properties.
Phenothiazine: Used in antipsychotic medications.
Acridine: Known for its use in dyes and antiseptics.
Uniqueness: 2,7-Dichloro-10-methyl-10H-phenoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
72403-89-5 |
|---|---|
Formule moléculaire |
C13H9Cl2NO |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
2,7-dichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H9Cl2NO/c1-16-10-4-2-9(15)7-13(10)17-12-5-3-8(14)6-11(12)16/h2-7H,1H3 |
Clé InChI |
IDTWXXIYJOLBOK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)OC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

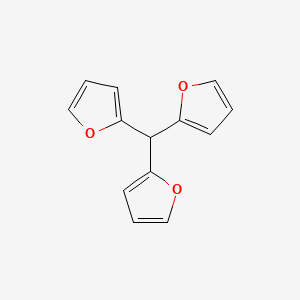
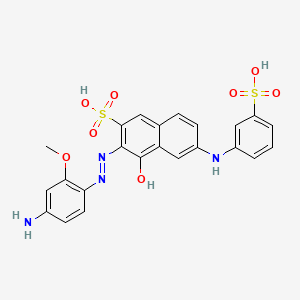
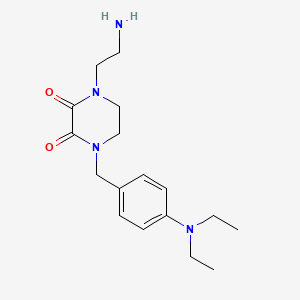
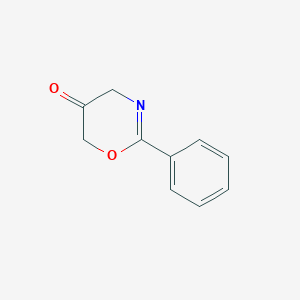


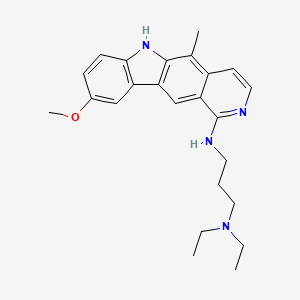
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
